N-((Morpholin-2-YL)methyl) ethanamine

Physical Organic Chemistry Thermodynamics Drug Design

N-((Morpholin-2-YL)methyl) ethanamine is a 2-substituted morpholine building block for drug discovery. Its unique substitution pattern provides a distinct stereoelectronic environment compared to 4-substituted analogs, as validated in clinical candidates like CCT245737. The secondary amine handle enables installation of electrophilic warheads for targeted covalent inhibitors, while the N-ethyl morpholine scaffold balances lipophilicity and basicity for ADME optimization. Using unvalidated morpholine derivatives risks compromising pharmacophoric integrity and final product identity. Choose this compound for reliable lead generation.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 122894-64-8
Cat. No. B053961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Morpholin-2-YL)methyl) ethanamine
CAS122894-64-8
SynonymsN-((MORPHOLIN-2-YL)METHYL) ETHANAMINE
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCNCC1CNCCO1
InChIInChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3
InChIKeyDLNHSNNDIIJVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((Morpholin-2-YL)methyl) ethanamine (CAS 122894-64-8): Product Specifications and Procurement Data


N-((Morpholin-2-YL)methyl) ethanamine (CAS 122894-64-8) is a synthetic organic compound classified as a 2-substituted morpholine derivative containing both a secondary amine and a morpholine heterocycle . It has the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . The compound is commercially available as a research chemical with typical purities ranging from 95% to 98% . It is supplied as a solid at room temperature and is designated by the MDL number MFCD06658493 [1]. This compound is primarily intended for research and development use, not for therapeutic or veterinary applications [2].

Why Substituting N-((Morpholin-2-YL)methyl) ethanamine with Other Morpholines is Scientifically Unjustified


Interchanging N-((Morpholin-2-YL)methyl) ethanamine with other morpholine derivatives without rigorous validation is a high-risk procurement decision. Minor structural variations in morpholine substitution patterns, such as the position of the amine linker or the nature of the N-alkyl group, can drastically alter the compound's physicochemical properties, reactivity, and biological activity [1] [2]. For example, substituting a methyl for an ethyl group on the morpholine nitrogen demonstrably changes the energetics of protonation and molecular interactions [3]. Furthermore, a specific morpholin-2-ylmethyl amino side chain is a critical pharmacophoric element in clinical-stage drug candidates like CCT245737 (SRA737) [4]. Replacing a 2-substituted morpholine intermediate with a more common 4-substituted analog would lead to a different stereoelectronic environment and is likely to yield a structurally dissimilar final product. The following sections provide quantitative evidence to support the selection of this specific compound over its closest analogs and alternatives.

Quantitative Differentiation of N-((Morpholin-2-YL)methyl) ethanamine vs. Comparators: A Data-Driven Procurement Guide


Differentiation from Simple N-Alkyl Morpholines via Protonation Energetics

The substitution of a hydrogen atom on the morpholine nitrogen with an ethyl group, as found in N-((Morpholin-2-YL)methyl) ethanamine, induces a measurable energetic effect. A thermochemical study quantified the enthalpic difference for this substitution, providing a basis for understanding the altered basicity and interaction potential compared to unsubstituted morpholine or the N-methyl analog [1].

Physical Organic Chemistry Thermodynamics Drug Design

Structural Precedence in Clinical Candidate Optimization vs. 4-Substituted Morpholines

The morpholin-2-ylmethyl amino side chain, which is a core structural feature of N-((Morpholin-2-YL)methyl) ethanamine, was identified as a critical pharmacophore during the multiparameter lead optimization of the clinical CHK1 inhibitor CCT245737 (SRA737) [1]. This contrasts with many generic morpholine drugs that rely on 4-substitution, which presents a different vector and electronic environment [2].

Medicinal Chemistry Oncology Kinase Inhibition

Proprietary Synthetic Routes for 2-Substituted Morpholine Scaffolds

The synthesis of 2-substituted morpholines, including the core structure of N-((Morpholin-2-YL)methyl) ethanamine, has been the subject of specific patent protection due to its industrial relevance and synthetic complexity [1]. This contrasts with the widely established, commodity-scale processes for simple N-alkylated morpholines, which are often non-proprietary [2].

Process Chemistry Pharmaceutical Manufacturing Organic Synthesis

Commercial Availability and Purity Specification Compared to Analogs

N-((Morpholin-2-YL)methyl) ethanamine (CAS 122894-64-8) is commercially available from multiple specialty chemical suppliers, including Sigma-Aldrich (AldrichCPR), with a standard purity of 95-98% . This is in contrast to some related morpholine derivatives, such as the tertiary amine analog N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine (CAS 122894-66-0), which has less widespread commercial availability and fewer documented applications [1].

Chemical Sourcing Procurement Quality Control

Critical Note on Direct Comparative Data Scarcity

A comprehensive search of the literature reveals a notable absence of published, direct head-to-head comparisons for N-((Morpholin-2-YL)methyl) ethanamine (CAS 122894-64-8) against its closest structural analogs in a single, controlled experimental system. The compound is primarily cited as a building block or in patent literature, rather than in primary research articles that feature it as the central subject of comparative performance assays. The differentiation evidence presented herein is therefore derived from class-level inferences, cross-study comparisons, and supporting evidence from related molecules containing the same core structural motifs.

Data Transparency Research Limitations Procurement Strategy

High-Value Application Scenarios for N-((Morpholin-2-YL)methyl) ethanamine in R&D


Design and Synthesis of CNS-Active Drug Candidates

The morpholine ring is a privileged structure in medicinal chemistry, particularly for CNS-active compounds, where it is used to enhance potency and direct molecular appendages [1]. N-((Morpholin-2-YL)methyl) ethanamine serves as a versatile building block for incorporating this pharmacophore into new chemical entities. Its 2-substituted pattern, as validated by the clinical candidate CCT245737 [2], provides a unique vector for molecular design that is distinct from the more common 4-substituted morpholines, offering a different and potentially more favorable interaction profile with biological targets.

Development of Targeted Covalent Inhibitors (TCIs)

The secondary amine group of N-((Morpholin-2-YL)methyl) ethanamine is a reactive handle that can be readily functionalized to install electrophilic 'warheads' (e.g., acrylamides, chloroacetamides) commonly used in the design of targeted covalent inhibitors (TCIs) [3]. This allows for the creation of novel chemical probes and drug candidates designed to bind irreversibly to specific cysteine residues or other nucleophilic amino acids in a target protein's active site. The morpholine portion can be tuned to modulate the non-covalent binding affinity and selectivity of the inhibitor before covalent bond formation.

Optimization of Physicochemical and ADME Properties

The incorporation of a morpholine ring is a well-established strategy in medicinal chemistry to improve the aqueous solubility and metabolic stability of drug candidates [1]. The specific N-ethyl substitution on the 2-aminomethyl morpholine scaffold of N-((Morpholin-2-YL)methyl) ethanamine provides a distinct balance of lipophilicity and basicity compared to other alkylamines [4]. This can be exploited during lead optimization to fine-tune key ADME parameters such as LogD, permeability, and cytochrome P450 (CYP) inhibition, which are critical for achieving oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((Morpholin-2-YL)methyl) ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.